molecular formula C16H17NOS2 B5847857 2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide

2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide

Cat. No.: B5847857
M. Wt: 303.4 g/mol
InChI Key: AEWBWUPAOOCCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTA belongs to the class of thioacetamide derivatives and has been shown to possess a range of biochemical and physiological effects that make it an attractive candidate for various research studies.

Mechanism of Action

The exact mechanism of action of 2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. This compound has also been shown to modulate the levels of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide in lab experiments is its ability to selectively target specific enzymes and signaling pathways, making it a valuable tool for studying the molecular mechanisms underlying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide, including further studies on its neuroprotective and anti-cancer properties, as well as its potential applications in other areas of scientific research. Other areas of future research include the development of novel this compound derivatives with improved efficacy and reduced toxicity, as well as the identification of new targets for this compound inhibition.

Synthesis Methods

2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 2-chloro-N-(2-methylthiophenyl)acetamide with 4-methylthiophenol in the presence of a base such as potassium carbonate. Other methods include the reaction of 2-bromo-N-(2-methylthiophenyl)acetamide with 4-methylthiophenol in the presence of a palladium catalyst or the reaction of 2-chloro-N-(2-methylthiophenyl)acetamide with sodium thiomethoxide.

Scientific Research Applications

2-[(4-methylphenyl)thio]-N-[2-(methylthio)phenyl]acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound has been shown to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to possess anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS2/c1-12-7-9-13(10-8-12)20-11-16(18)17-14-5-3-4-6-15(14)19-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWBWUPAOOCCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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